![molecular formula C17H21N3O4S B2794198 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide CAS No. 326023-21-6](/img/structure/B2794198.png)
5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide
Overview
Description
5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide, also known as AMMS, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
Target of Action
Similar compounds have been shown to target theadenosine A2A receptor (A2AR) . The A2AR is a protein that plays a crucial role in many biological processes, including inflammation and neurodegeneration .
Mode of Action
It’s known that compounds targeting the a2ar typically work bybinding to the receptor and modulating its activity . This can lead to a variety of downstream effects depending on the specific nature of the compound and the context in which it is used.
Biochemical Pathways
For example, it plays a role in the regulation of cAMP production , a critical second messenger involved in many biological processes .
Pharmacokinetics
Similar compounds are typicallyadministered orally and are metabolized by the liver . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body.
Result of Action
Modulation of a2ar activity can have a variety of effects at the cellular level, including changes incell proliferation , inflammatory response , and neurotransmitter release .
Advantages and Limitations for Lab Experiments
5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit various enzymes and signaling pathways. However, there are also limitations to using 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide in lab experiments, including its potential toxicity and the need for further studies to determine the optimal dosage and treatment regimen.
Future Directions
There are several future directions for the research on 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent in other diseases, and the investigation of its mechanism of action and biochemical and physiological effects in greater detail. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide, and to evaluate its potential toxicity and side effects.
Conclusion
In conclusion, 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide is a chemical compound that has shown potential as a therapeutic agent in the treatment of various diseases. Its synthesis method has been extensively studied, and it has been shown to inhibit various enzymes and signaling pathways. 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has several advantages for lab experiments, but there are also limitations to its use. There are several future directions for the research on 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide, and further studies are needed to determine its optimal dosage and treatment regimen, and to evaluate its potential toxicity and side effects.
Synthesis Methods
The synthesis method of 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide involves the reaction of 2-methoxyaniline with 4-chlorobenzenesulfonyl chloride to obtain 2-methoxy-N-(4-chlorobenzenesulfonyl)aniline. This intermediate is then reacted with morpholine and ammonia to obtain 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide. The synthesis of 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has shown potential as a therapeutic agent in the treatment of various diseases. In cancer research, 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been shown to reduce inflammation and oxidative stress. In neurodegenerative disorder research, 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been shown to protect neurons from damage and improve cognitive function.
properties
IUPAC Name |
5-amino-N-(2-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-16-5-3-2-4-14(16)19-25(21,22)17-12-13(18)6-7-15(17)20-8-10-24-11-9-20/h2-7,12,19H,8-11,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBORLMWYCWUDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326348 | |
Record name | 5-amino-N-(2-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85269699 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
326023-21-6 | |
Record name | 5-amino-N-(2-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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